

DSPE-PEG(2000)-Mannose: Enhancing Cellular Uptake of Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

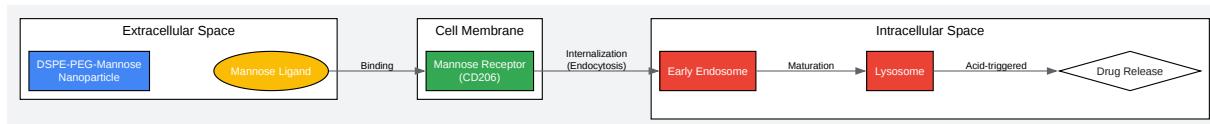
Cat. No.: B15546401

[Get Quote](#)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (**DSPE-PEG(2000)-Mannose**) for enhancing the cellular uptake of nanoparticles. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows.


Introduction

DSPE-PEG(2000)-Mannose is a functionalized phospholipid derivative used to modify the surface of nanoparticles, such as liposomes and lipid nanoparticles (LNPs), to achieve targeted drug and gene delivery. The mannose moiety serves as a ligand that specifically binds to mannose receptors (MR), C-type lectin receptors highly expressed on the surface of various cell types, including macrophages, dendritic cells, and certain cancer cells.^{[1][2]} This targeted interaction facilitates receptor-mediated endocytosis, leading to significantly enhanced cellular uptake of the nanoparticle cargo compared to non-targeted nanoparticles.^{[2][3]} The polyethylene glycol (PEG) linker provides a hydrophilic spacer, which helps to reduce non-specific interactions and prolong circulation time in vivo.^{[4][5]}

Mechanism of Action: Mannose Receptor-Mediated Endocytosis

The enhanced cellular uptake of **DSPE-PEG(2000)-Mannose** functionalized nanoparticles is primarily mediated by the interaction between the mannose ligand and the mannose receptor (CD206) on the cell surface.^[2] This binding event triggers a cascade of intracellular signaling that leads to the internalization of the nanoparticle via endocytosis.

The primary endocytic pathways involved in the uptake of mannosylated nanoparticles include clathrin-mediated endocytosis and, to a lesser extent, caveolae-mediated endocytosis and macropinocytosis.^{[6][7][8][9]} Upon internalization, the nanoparticles are enclosed within endosomes, which mature into lysosomes. The acidic environment of the lysosome can be leveraged to trigger the release of the encapsulated therapeutic agent.

[Click to download full resolution via product page](#)

Figure 1: Mannose receptor-mediated endocytosis pathway.

Quantitative Data on Nanoparticle Properties and Cellular Uptake

The incorporation of **DSPE-PEG(2000)-Mannose** into nanoparticle formulations can influence their physicochemical properties and significantly enhance their uptake by target cells. The following tables summarize key quantitative data from various studies.

Nanoparticle Formulation	Mean Particle Size (nm)	Zeta Potential (mV)	Reference
DSPE-PEG2000 Micelles	33 ± 15	Not Reported	[10]
DSPE-PEG2000/Soluplus (1/1 ratio)	116.6	-13.7	[5]
Mannose-modified Liposomes	~120	Not Reported	[11]
PEG-sheddable Mannose-NP	Not Reported	Not Reported	[3]

Table 1: Physicochemical properties of **DSPE-PEG(2000)-Mannose** containing nanoparticles.

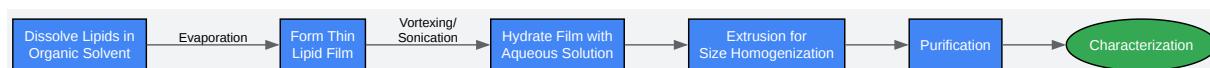
Cell Line	Nanoparticle Type	Uptake	Reference
		Enhancement vs. Control	
RAW264.7 (Macrophages)	Mannosylated Liposomes	Superior cellular internalization	[2]
J774A.1 (Macrophages)	Mannose-modified NP	Significantly increased uptake	[3]
Huh7 (Hepatic cells)	Mannosylated LNPs	Increased mRNA uptake and delivery	[12]
A431, 4T1, MDA-MB-231 (Cancer cells)	Glucose-coated Liposomes	Significantly higher uptake than mannose-coated	[11]

Table 2: Enhancement of cellular uptake by mannose-functionalized nanoparticles.

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG(2000)-Mannose Liposomes

This protocol describes a common method for preparing mannose-targeted liposomes using the lipid film hydration technique.


Materials:

- **DSPE-PEG(2000)-Mannose**
- Primary phospholipid (e.g., DSPC, HSPC)
- Cholesterol
- Chloroform and Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Drug or fluorescent probe to be encapsulated

Procedure:

- Dissolve the lipids (e.g., DSPC, cholesterol, and **DSPE-PEG(2000)-Mannose** in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
- Dry the lipid film further under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with a PBS solution containing the drug or fluorescent probe by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
- To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
- Remove the unencapsulated drug or probe by dialysis or size exclusion chromatography.

- Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

[Click to download full resolution via product page](#)

Figure 2: Workflow for liposome formulation.

Protocol 2: In Vitro Cellular Uptake Assay using Fluorescence Microscopy

This protocol outlines a method to visualize and semi-quantify the cellular uptake of fluorescently labeled nanoparticles.

Materials:

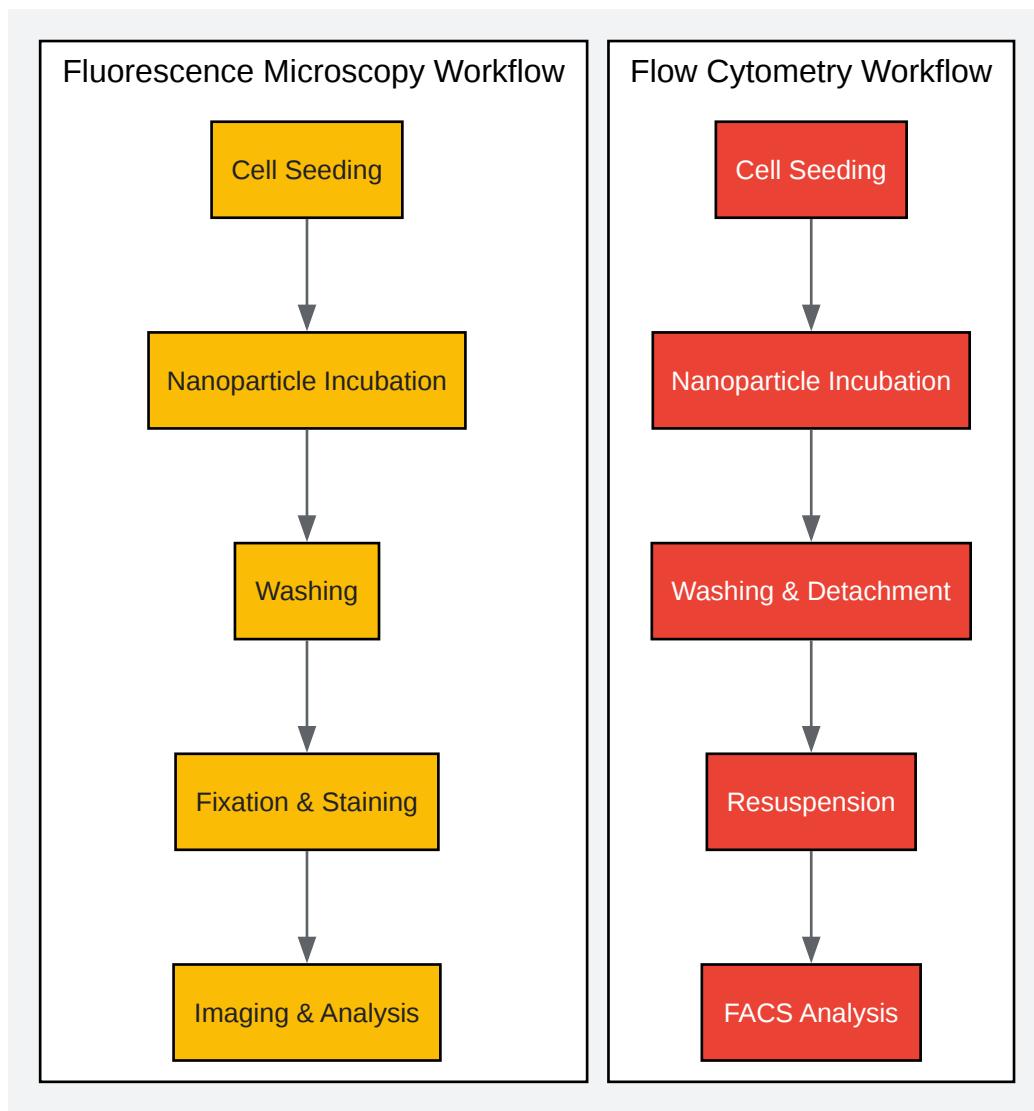
- Target cells (e.g., RAW 264.7 macrophages)
- Complete cell culture medium
- Fluorescently labeled nanoparticles (with and without **DSPE-PEG(2000)-Mannose**)
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for cell fixation
- DAPI for nuclear staining
- Fluorescence microscope

Procedure:

- Seed the target cells in a multi-well plate with glass coverslips and allow them to adhere overnight.
- Remove the culture medium and wash the cells with PBS.

- Incubate the cells with fresh medium containing the fluorescently labeled nanoparticles (mannosylated and control) at a specific concentration for a predetermined time (e.g., 1-4 hours) at 37°C.
- After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
- Mount the coverslips onto microscope slides.
- Visualize the cells using a fluorescence microscope and capture images. The fluorescence intensity within the cells can be quantified using image analysis software.

Protocol 3: Quantitative Cellular Uptake Analysis by Flow Cytometry


This protocol provides a high-throughput method for quantifying nanoparticle uptake by a large population of cells.[\[13\]](#)

Materials:

- Target cells
- Complete cell culture medium
- Fluorescently labeled nanoparticles (with and without **DSPE-PEG(2000)-Mannose**)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA for cell detachment
- Flow cytometer

Procedure:

- Seed the target cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with fluorescently labeled nanoparticles as described in Protocol 2, step 3.
- After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
- Detach the cells from the plate using Trypsin-EDTA.
- Neutralize the trypsin with complete medium and centrifuge the cells to form a pellet.
- Resuspend the cell pellet in cold PBS.
- Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The geometric mean fluorescence intensity (MFI) is a quantitative measure of nanoparticle uptake.

[Click to download full resolution via product page](#)

Figure 3: Cellular uptake experimental workflows.

Conclusion

DSPE-PEG(2000)-Mannose is a valuable tool for enhancing the cellular uptake of nanoparticles in a targeted manner. By leveraging the specific interaction with mannose receptors, researchers can significantly improve the delivery of therapeutic and diagnostic agents to macrophages, dendritic cells, and certain cancer cells. The protocols and data presented in this document provide a foundation for the successful application of this technology in drug development and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting of tumor-associated macrophages made possible by PEG-shedding, mannose-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG2000-Mannose - Echelon Biosciences [echelon-inc.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Endocytosis of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery | Slovenian Medical Journal [vestnik.szd.si]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Improved mRNA drug efficacy in hepatic cells through mannose functionalization of lipid nanoparticles [odr.chalmers.se]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [DSPE-PEG(2000)-Mannose: Enhancing Cellular Uptake of Nanoparticles for Targeted Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546401#dspe-peg-2000-mannose-for-enhancing-cellular-uptake-of-nanoparticles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com